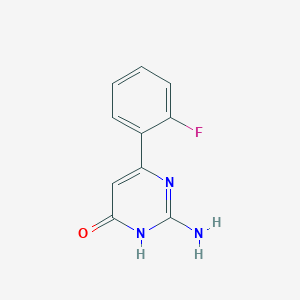
2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol: is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at position 2, a fluorophenyl group at position 6, and a hydroxyl group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with guanidine to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include ketone derivatives, reduced amines or alcohols, and substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of pharmaceutical agents. It has been investigated for its antiviral, anticancer, and anti-inflammatory properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are employed as intermediates in the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The fluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2-Amino-4,6-diphenylpyrimidine: Lacks the fluorophenyl group, resulting in different biological activity and binding affinity.
2-Amino-6-(4-fluorophenyl)pyrimidin-4-ol: Similar structure but with the fluorine atom at a different position, leading to variations in chemical reactivity and biological effects.
2-Amino-6-(2-chlorophenyl)pyrimidin-4-ol: Substitution of fluorine with chlorine alters the compound’s electronic properties and interactions with biological targets.
Uniqueness: 2-Amino-6-(2-fluorophenyl)pyrimidin-4-ol is unique due to the presence of the fluorophenyl group at position 6, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and development .
Propiedades
Fórmula molecular |
C10H8FN3O |
|---|---|
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
2-amino-4-(2-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) |
Clave InChI |
GMOXLSGIECEOFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)NC(=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


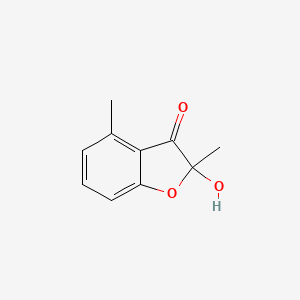
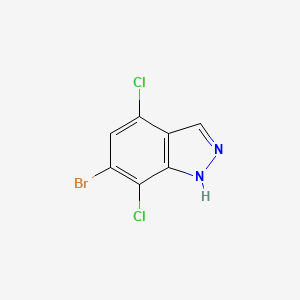

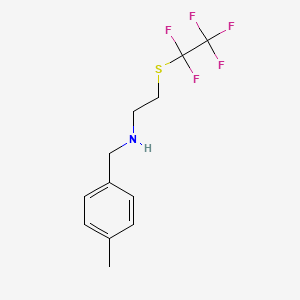
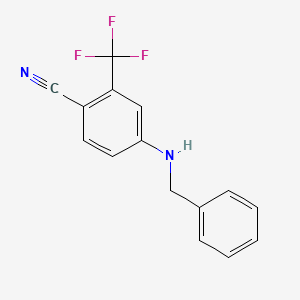
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
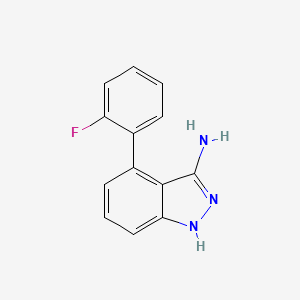
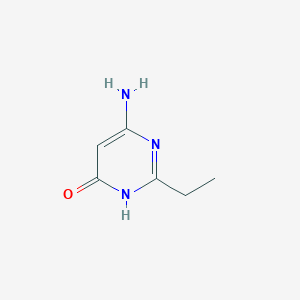
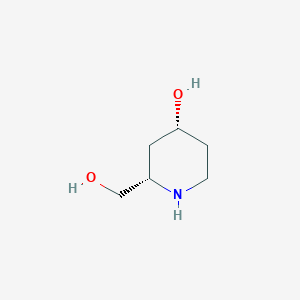
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
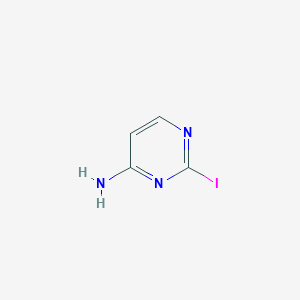
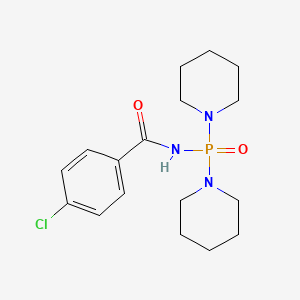

![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
